4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-12-6-2-3-7-13(12)10-22-18-17-16(19-11-20-18)14-8-4-5-9-15(14)21-17/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTASACXDZZEGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves the following steps:
Cyclization Reactions: The formation of the benzofuro[3,2-d]pyrimidine core can be achieved through cyclization reactions such as [3+3], [4+2], or [5+1] processes.
Thioether Formation:
Chemical Reactions Analysis
4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thioether group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that has attracted interest in medicinal chemistry for its potential biological activities. It belongs to the class of benzofuro[3,2-d]pyrimidines, known for diverse pharmacological properties.
Scientific Research Applications
This compound has a wide range of scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology This compound exhibits various biological activities, such as antioxidant, antimicrobial, and anticancer properties.
- Medicine Due to its biological activities, it has potential therapeutic applications, making it a candidate for drug development.
- Industry It can be used to develop new materials with specific properties.
Target of Action
Similar compounds like pyrimidine derivatives have been shown to target proteins like CDK2.
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties. Related compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway. Related compounds have shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BiP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
- Substitution Nucleophilic substitution reactions can occur, especially at the thioether group, using reagents like alkyl halides or acyl chlorides.
Mechanism of Action
The mechanism of action of 4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thio Group
Modifications to the thio-linked substituent significantly impact bioactivity and molecular interactions:
VU0212387 (4-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)benzofuro[3,2-d]pyrimidine)
- Structural Difference : Replaces the 2-methylbenzyl group with a benzimidazole-methyl moiety.
- Key Data : Higher potency in ion channel modulation compared to simpler alkylthio derivatives.
Compound 6a (2-((2-Methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole)
- Structural Difference : Replaces the benzofuropyrimidine core with a thiadiazole ring linked to a trifluoromethylpyrimidine.
- Activity : Demonstrates 65–80% inhibition rates against Botrytis cinerea and Phomopsis sp. at 50 µg/mL, suggesting strong antifungal properties .
4-(2-Pyridinylthio)benzofuro[3,2-d]pyrimidine
Core Ring System Modifications
Alterations to the fused ring system influence electronic properties and binding affinity:
4-(Benzylsulfanyl)thieno[2,3-d]pyrimidine
- Structural Difference: Replaces the benzofuran ring with a thiophene (thieno[2,3-d]pyrimidine).
- Activity : Reduced π-π stacking interactions due to the smaller thiophene ring, leading to lower affinity for aromatic enzyme pockets compared to benzofuropyrimidines .
N8,N8-Dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine
- Structural Difference : Features dibenzyl and bromophenyl substitutions on the pyrimidine ring.
- Crystallography : Crystallizes in a triclinic system (space group P-1) with unit cell parameters a = 9.5792 Å, b = 10.3148 Å, c = 17.1132 Å, forming a 2D supramolecular layer via hydrogen bonds and C-H···π interactions .
Pharmacological Activity Comparisons
4-(4-Methyl-1-piperazinyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidine
- Activity : Binds thymidylate synthase (TS) with a free energy of -8.6 kcal/mol, outperforming methotrexate in silico models.
- Key Residues : Shares 9 binding residues with methotrexate, suggesting overlapping inhibitory mechanisms .
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine
Table 1: Structural and Activity Comparison of Selected Derivatives
Table 2: Crystallographic Data for Benzofuropyrimidine Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Reference |
|---|---|---|---|---|
| N8,N8-Dibenzyl-N4-(3-bromophenyl) derivative | Triclinic | P-1 | a = 9.5792, b = 10.3148, c = 17.1132; α = 104.1, β = 106.0, γ = 95.4 |
Biological Activity
4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzofuro[3,2-d]pyrimidines, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in drug discovery.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Benzofuro[3,2-d]pyrimidine : The initial step involves the cyclization of appropriate precursors under acidic conditions.
- Thioether Formation : The introduction of the 2-methylbenzylthio group can be achieved through nucleophilic substitution reactions involving thiol derivatives.
These methods are optimized for yield and purity to facilitate further biological testing.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting biochemical pathways crucial for cellular function.
- Receptor Modulation : It may also interact with receptors involved in signal transduction, influencing cellular responses and potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds within the benzofuro[3,2-d]pyrimidine class exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Compounds similar to this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 20 µM to 70 µM against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The potential anticancer properties of this compound have been explored in several studies:
- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against a range of cancer cell lines. For example, compounds with similar structures exhibited IC50 values indicating moderate to high potency against human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cells .
Case Studies
- Antiviral Activity : A study highlighted that certain derivatives of benzofuro[3,2-d]pyrimidines showed promising antiviral activity against viral strains such as HIV and influenza. These compounds displayed EC50 values significantly lower than standard antiviral drugs .
- Inflammatory Response Modulation : Another investigation revealed that related compounds could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α in LPS-stimulated macrophages .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key biological activities:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition; receptor modulation |
| Benzofuro[3,2-d]pyrimidine | Low | Moderate | Non-specific interactions |
| 4-Aminobenzyl-thio-benzofuro[3,2-d]pyrimidine | High | Moderate | Targeted enzyme inhibition |
Q & A
Advanced Research Question
- In vitro : Microsomal stability assays (human liver microsomes) predict metabolic clearance. CYP450 inhibition screening (e.g., CYP3A4) identifies drug-drug interaction risks .
- In vivo : Pharmacokinetic studies in rodents reveal bioavailability (<30% oral) due to first-pass metabolism, necessitating prodrug strategies (e.g., esterification) .
How can impurity profiles be minimized during scale-up synthesis?
Advanced Research Question
- By-product analysis : GC-MS identifies halogenated impurities (e.g., residual bromine from SAr steps) .
- Purification : Gradient column chromatography (hexane:EtOAc 10:1 to 3:1) removes regioisomeric contaminants .
- Process optimization : Design of Experiments (DoE) models correlate reaction time, solvent volume, and yield to define robust parameters .
What are the limitations of current SAR studies for this compound class, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
